molecular formula C23H29N3O6S2 B2389582 Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-62-8

Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2389582
M. Wt: 507.62
InChI Key: BBZVXTMOEDZMAM-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Scientific Research Applications

Synthetic Chemistry Applications

Researchers have explored various synthetic pathways to create functionalized compounds related to Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. For instance, the phosphine-catalyzed [4 + 2] annulation process has been utilized to synthesize highly functionalized tetrahydropyridines, demonstrating the compound's utility in complex chemical syntheses (Zhu, Lan, & Kwon, 2003). Additionally, the synthesis of new 3-pyridinecarboxylates with potential vasodilation properties further illustrates the compound's relevance in creating bioactive molecules (Girgis et al., 2008).

Pharmacological Studies

Several studies have focused on the pharmacological potential of derivatives of Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. For example, the synthesis of dihydrotetrazolopyrimidine derivatives has shown promise in medicinal chemistry, with potential applications in drug development (Suwito et al., 2018). Furthermore, the synthesis of novel pyrido and pyrimidobenzimidazole derivatives points towards the exploration of new therapeutic agents with unique pharmacological properties (Bakhite et al., 2005).

properties

IUPAC Name

ethyl 6-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-3-25-10-9-18-19(15-25)33-22(20(18)23(28)32-4-2)24-21(27)16-5-7-17(8-6-16)34(29,30)26-11-13-31-14-12-26/h5-8H,3-4,9-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZVXTMOEDZMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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